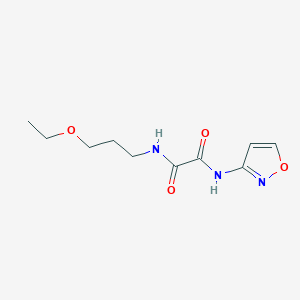

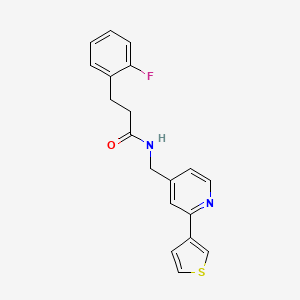

ethyl 5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

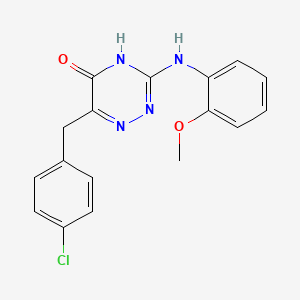

Ethyl 5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C28H36N2O4 and its molecular weight is 464.606. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Potential Applications

Cytotoxicity Against Cancer Cell Lines

A study by Phutdhawong et al. (2019) found that a related compound, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed potent biological activity with an IC50 of 62.37 µg/mL against the HeLa cell line and MIC 250 µg/mL against photogenic bacteria. This suggests potential applications in cancer therapy and antibacterial treatments (Phutdhawong et al., 2019).

Antiviral Properties

Research by Zhao et al. (2006) on ethyl 5-hydroxyindole-3-carboxylates revealed significant anti-Hepatitis B virus (HBV) activities in vitro, indicating potential for developing antiviral therapeutics (Zhao et al., 2006).

Synthesis and Transformations

Cucek and Verček (2008) explored the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, highlighting the chemical versatility and potential for creating various derivatives with distinct biological activities (Cucek & Verček, 2008).

Enzyme Inhibition for Anti-inflammatory Applications

Karg et al. (2009) found that certain indole derivatives, like benzo[g]indole-3-carboxylates, showed potent inhibition of 5-lipoxygenase, an enzyme involved in inflammation. This could lead to applications in treating inflammatory disorders (Karg et al., 2009).

Photocyclization Synthesis for Benzo[a]carbazoles

Research by Li et al. (2015) on derivatives of ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate, involving oxidative photocyclization, led to the synthesis of benzo[a]carbazoles, compounds with potential medicinal properties (Li et al., 2015).

Leukotriene Biosynthesis Inhibition

Peduto et al. (2014) synthesized ethyl 5-hydroxyindole-3-carboxylate derivatives that efficiently inhibit human 5-lipoxygenase, an enzyme crucial in leukotriene biosynthesis, indicating potential in treating inflammatory and allergic diseases (Peduto et al., 2014).

Mechanism of Action

Target of Action

The primary target of CHEMBL3774995, also known as ethyl 5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate, is the Quinolone resistance protein NorA in Staphylococcus aureus . This protein is an efflux pump that contributes to the resistance of the bacterium to certain antibiotics.

Mode of Action

CHEMBL3774995 interacts with its target by inhibiting the function of the NorA efflux pump . This inhibition reduces the ability of Staphylococcus aureus to pump out certain antibiotics, thereby increasing the susceptibility of the bacterium to these antibiotics.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion . These properties greatly influence the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

The primary result of the action of CHEMBL3774995 is the inhibition of the NorA efflux pump in Staphylococcus aureus . This leads to a reduction in the bacterium’s ability to resist certain antibiotics, thereby increasing the effectiveness of these antibiotics against the bacterium.

properties

IUPAC Name |

ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1-benzyl-2-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4/c1-3-33-28(32)27-21(2)30(18-22-11-7-6-8-12-22)26-14-13-24(17-25(26)27)34-20-23(31)19-29-15-9-4-5-10-16-29/h6-8,11-14,17,23,31H,3-5,9-10,15-16,18-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQMXKCLXVJFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCCC3)O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2902662.png)

![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2902664.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2902670.png)

![N-{1-(hydrazinocarbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2902675.png)

![3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2902677.png)

![1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2902679.png)